LS 82-556

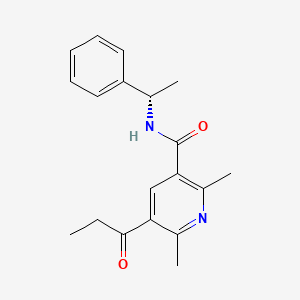

描述

属性

CAS 编号 |

92751-45-6 |

|---|---|

分子式 |

C19H22N2O2 |

分子量 |

310.4 g/mol |

IUPAC 名称 |

2,6-dimethyl-N-[(1S)-1-phenylethyl]-5-propanoylpyridine-3-carboxamide |

InChI |

InChI=1S/C19H22N2O2/c1-5-18(22)16-11-17(14(4)20-13(16)3)19(23)21-12(2)15-9-7-6-8-10-15/h6-12H,5H2,1-4H3,(H,21,23)/t12-/m0/s1 |

InChI 键 |

HSUOFZJUZZRIOL-LBPRGKRZSA-N |

手性 SMILES |

CCC(=O)C1=CC(=C(N=C1C)C)C(=O)N[C@@H](C)C2=CC=CC=C2 |

规范 SMILES |

CCC(=O)C1=CC(=C(N=C1C)C)C(=O)NC(C)C2=CC=CC=C2 |

外观 |

Solid powder |

其他CAS编号 |

92751-45-6 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

3-N-(methylbenzym)carbamoyl-5-propionyl-2,6-lutidine LS 82-556 LS 82556 LS-82-556 LS-82556 |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of LS 82-556

For Researchers, Scientists, and Drug Development Professionals

Abstract

LS 82-556 is a potent, light and oxygen-dependent herbicide that induces rapid bleaching, wilting, and desiccation of plant tissues.[1][2] Its primary mechanism of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the tetrapyrrole biosynthesis pathway. This inhibition leads to the accumulation of the photosensitive molecule protoporphyrin IX (Proto IX), which, upon exposure to light, generates reactive oxygen species (ROS) that cause extensive cellular damage through lipid peroxidation. This guide provides a comprehensive overview of the molecular mechanism of this compound, including its effects on target enzymes, the resultant signaling cascade, and detailed experimental protocols for its study.

Core Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase

This compound, with the chemical name (S)-3-N-(methylbenzyl)carbamoyl-5-propionyl-2,6-lutidine, is a potent inhibitor of protoporphyrinogen oxidase (PPO, EC 1.3.3.4).[3][4] PPO is a critical enzyme located in the plastid envelope and mitochondrial inner membrane of plant cells, where it catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, the final common precursor for both chlorophyll and heme biosynthesis.[5][6]

This compound, along with other peroxidizing herbicides like oxadiazon, acts as a powerful inhibitor of PPO from various organisms, including plants, yeast, and mice.[4] The inhibition of PPO by this compound leads to the accumulation of its substrate, protoporphyrinogen IX. This excess protoporphyrinogen IX is then thought to leak from its site of synthesis into the cytoplasm, where it is rapidly oxidized to protoporphyrin IX by non-enzymatic or other enzymatic processes.[6][7]

Signaling Pathway and Cellular Effects

The accumulation of protoporphyrin IX is the central event in the herbicidal action of this compound. Protoporphyrin IX is a highly effective photosensitizer.[5] In the presence of light and molecular oxygen, it absorbs light energy and transfers it to oxygen, generating highly reactive singlet oxygen (\¹O₂), a type of reactive oxygen species (ROS).[6][7]

This singlet oxygen then initiates a cascade of oxidative damage within the cell, primarily through lipid peroxidation of cellular membranes.[3][6] This leads to a loss of membrane integrity, electrolyte leakage, and ultimately, cell death. The visible symptoms of this process are the characteristic bleaching, wilting, and desiccation of the treated plant tissues.[1][2]

The following diagram illustrates the proposed signaling pathway for the mechanism of action of this compound.

Quantitative Data

| Parameter | Value | Source Organism | Reference |

| IC50 / Ki | Data not publicly available | Plant, Yeast, Mouse | Matringe et al., 1989[4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol is adapted from established methods for measuring PPO activity and its inhibition.[3][5]

Objective: To determine the inhibitory effect of this compound on PPO activity.

Materials:

-

Plant tissue (e.g., etiolated maize coleoptiles or isolated chloroplasts)

-

Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM MgCl₂, 0.1% (w/v) BSA)

-

Assay buffer (e.g., 100 mM HEPES-KOH pH 7.5, 1 mM DTT, 5 mM MgCl₂)

-

Protoporphyrinogen IX (substrate, freshly prepared by reduction of protoporphyrin IX)

-

This compound stock solution (in a suitable solvent like DMSO or ethanol)

-

Spectrofluorometer

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 min) to remove cell debris.

-

Further centrifuge the supernatant at a higher speed (e.g., 12,000 x g for 20 min) to pellet mitochondria or plastids.

-

Resuspend the pellet in a minimal volume of extraction buffer. This will be the enzyme source.

-

-

Assay:

-

In a microplate or cuvette, combine the assay buffer, the enzyme extract, and various concentrations of this compound (and a solvent control).

-

Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 30°C).

-

Initiate the reaction by adding the substrate, protoporphyrinogen IX.

-

Monitor the increase in fluorescence resulting from the formation of protoporphyrin IX (Excitation: ~405 nm, Emission: ~635 nm) over time.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction for each this compound concentration.

-

Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Measurement of Protoporphyrin IX Accumulation

This protocol is based on methods for extracting and quantifying porphyrins from plant tissues.

Objective: To quantify the accumulation of protoporphyrin IX in plant cells treated with this compound.

Materials:

-

Plant material (e.g., leaf discs, cell suspension cultures)

-

This compound solution

-

Extraction solvent (e.g., acetone:0.1 N NH₄OH, 9:1 v/v)

-

Hexane

-

HPLC system with a fluorescence detector

-

Protoporphyrin IX standard

Procedure:

-

Treatment:

-

Incubate plant material in the dark with various concentrations of this compound for a specified period (e.g., 12-24 hours). Include a control without the herbicide.

-

-

Extraction:

-

Harvest the plant material and homogenize it in the extraction solvent.

-

Centrifuge the homogenate to pellet cell debris.

-

Collect the supernatant and wash it with an equal volume of hexane to remove lipids and chlorophyll.

-

The lower aqueous phase contains the porphyrins.

-

-

Quantification:

-

Analyze the aqueous phase using a reverse-phase HPLC system with a fluorescence detector (Excitation: ~405 nm, Emission: ~635 nm).

-

Identify and quantify the protoporphyrin IX peak by comparing its retention time and fluorescence signal to that of a known standard.

-

-

Data Analysis:

-

Calculate the amount of protoporphyrin IX per gram of fresh weight or per cell number.

-

Compare the levels of protoporphyrin IX in treated versus control samples.

-

Lipid Peroxidation Assay (TBARS Assay)

This protocol measures malondialdehyde (MDA), a major product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method.

Objective: To assess the extent of membrane damage caused by this compound-induced oxidative stress.

Materials:

-

Plant tissue treated with this compound and exposed to light

-

Trichloroacetic acid (TCA) solution (e.g., 0.1% w/v)

-

Thiobarbituric acid (TBA) solution (e.g., 0.5% w/v in 20% w/v TCA)

-

Spectrophotometer

Procedure:

-

Treatment:

-

Treat plant material with this compound and expose to light for a defined period. Include a dark-treated control and an untreated control.

-

-

Extraction:

-

Homogenize the plant tissue in the TCA solution.

-

Centrifuge the homogenate to precipitate proteins and remove debris.

-

-

Reaction:

-

Take an aliquot of the supernatant and mix it with the TBA solution.

-

Heat the mixture in a boiling water bath for a specific time (e.g., 30 minutes) to allow the formation of the pink-colored MDA-TBA adduct.

-

Quickly cool the reaction mixture on ice to stop the reaction.

-

-

Measurement:

-

Centrifuge the mixture to clarify the solution.

-

Measure the absorbance of the supernatant at 532 nm (for the MDA-TBA adduct) and 600 nm (to correct for non-specific turbidity).

-

-

Data Analysis:

-

Calculate the concentration of MDA using its molar extinction coefficient (155 mM⁻¹ cm⁻¹) after subtracting the non-specific absorbance at 600 nm.

-

Express the results as nmol of MDA per gram of fresh weight.

-

Conclusion

The mechanism of action of this compound is well-defined and centers on its potent inhibition of protoporphyrinogen oxidase. This targeted disruption of the tetrapyrrole biosynthesis pathway leads to a cascade of events, culminating in light-dependent oxidative stress and rapid cell death. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the herbicidal properties of this compound and similar compounds, facilitating further research in herbicide development and plant physiology. Understanding these molecular mechanisms is crucial for the development of new, effective, and selective herbicides, as well as for managing the evolution of herbicide resistance in weed populations.

References

- 1. Measurement of protoporphyrinogen oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mmpc.org [mmpc.org]

- 3. Protoporphyrinogen oxidase inhibition by three peroxidizing herbicides: oxadiazon, this compound and M&B 39279 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bookstack.cores.utah.edu [bookstack.cores.utah.edu]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. apps.who.int [apps.who.int]

LS 82-556: A Technical Guide to its Peroxidizing Herbicidal Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

LS 82-556 is a potent, light and oxygen-dependent herbicide belonging to the pyridine carboxamide chemical class. Its herbicidal activity is characterized by rapid bleaching, wilting, and desiccation of treated foliage. This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its role as a peroxidizing herbicide, with detailed experimental protocols and quantitative data to support further research and development.

Mechanism of Action

The primary mode of action of this compound is the inhibition of the enzyme protoporphyrinogen oxidase (Protox, PPOX), a key enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the synthesis of both chlorophylls and hemes.

Protox catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of this enzyme by this compound leads to the accumulation of its substrate, protoporphyrinogen IX, in the plastids. This excess protoporphyrinogen IX is then thought to leak into the cytoplasm where it is rapidly oxidized to protoporphyrin IX by non-enzymatic or other enzymatic processes.

Protoporphyrin IX is a powerful photosensitizer. In the presence of light and molecular oxygen, it generates highly reactive singlet oxygen (¹O₂), a reactive oxygen species (ROS). This singlet oxygen then initiates a cascade of lipid peroxidation reactions within the cell membranes. The resulting membrane disruption leads to loss of cellular integrity, electrolyte leakage, and ultimately, cell death, manifesting as the visible symptoms of herbicidal action.

Signaling Pathway

The following diagram illustrates the signaling cascade initiated by this compound.

Caption: Signaling pathway of this compound induced phytotoxicity.

Quantitative Data

The inhibitory potential of this compound on Protox has been quantified, demonstrating its high efficacy. The following table summarizes the available quantitative data for this compound and related peroxidizing herbicides.

| Herbicide | Organism | Enzyme Source | IC50 (nM) | Reference |

| This compound | Maize (Zea mays) | Etioplasts | 4 | [1] |

| This compound | Maize (Zea mays) | Mitochondria | 6 | [1] |

| This compound | Yeast (Saccharomyces cerevisiae) | Mitochondria | 23 | [1] |

| This compound | Mouse | Liver Mitochondria | 30 | [1] |

| Oxadiazon | Maize (Zea mays) | Etioplasts | 25 | [1] |

| M&B 39279 | Maize (Zea mays) | Etioplasts | 1 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the activity of this compound.

Protoporphyrinogen Oxidase (Protox) Inhibition Assay

This assay measures the enzymatic activity of Protox in the presence and absence of inhibitors.

Experimental Workflow:

Caption: General workflow for the Protox inhibition assay.

Detailed Methodology:

-

Enzyme Preparation:

-

Isolate etioplasts or mitochondria from plant tissue (e.g., 7-day-old dark-grown maize shoots) using differential centrifugation as described by Matringe et al. (1989).

-

Resuspend the final pellet in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM dithiothreitol (DTT)).

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Substrate Preparation:

-

Prepare protoporphyrinogen IX by the reduction of protoporphyrin IX with a 3% sodium amalgam in the dark, under a nitrogen atmosphere.

-

Neutralize the resulting solution with Tris base.

-

-

Assay Procedure:

-

Prepare an assay mixture containing 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM DTT, and 0.05% (v/v) Tween 80.

-

Add the enzyme preparation (e.g., 50 µg of protein) to the assay mixture.

-

Add various concentrations of this compound (dissolved in a suitable solvent like DMSO; ensure final solvent concentration does not exceed 1%) or the solvent alone for the control.

-

Pre-incubate the mixture for 5 minutes at 30°C.

-

Initiate the reaction by adding protoporphyrinogen IX (final concentration of approximately 5 µM).

-

Immediately monitor the increase in fluorescence due to the formation of protoporphyrin IX using a spectrofluorometer (excitation at 405 nm, emission at 633 nm).

-

-

Data Analysis:

-

Calculate the initial rate of the reaction from the linear portion of the fluorescence increase over time.

-

Express the activity in the presence of this compound as a percentage of the control activity.

-

Determine the IC50 value (the concentration of this compound required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Accumulation of Protoporphyrin IX

This protocol describes the measurement of protoporphyrin IX accumulation in plant tissues treated with this compound.

Experimental Workflow:

Caption: Workflow for measuring Protoporphyrin IX accumulation.

Detailed Methodology:

-

Plant Material and Treatment:

-

Use plant material such as leaf discs (e.g., from 7-day-old cucumber cotyledons) or cell suspension cultures.

-

Float leaf discs on a solution containing various concentrations of this compound or the solvent control in a suitable buffer (e.g., 10 mM phosphate buffer, pH 6.5, with 1% (w/v) sucrose and 0.1% (v/v) Tween 20).

-

Incubate the samples in the dark for a specified period (e.g., 12-20 hours) to allow for the accumulation of protoporphyrin IX without photooxidation.

-

-

Extraction of Porphyrins:

-

Homogenize the plant tissue in a mixture of acetone and 0.1 M NH₄OH (9:1, v/v).

-

Centrifuge the homogenate to pellet the cell debris.

-

-

Quantification:

-

Transfer the supernatant to a new tube and add hexane to remove chlorophyll.

-

After vigorous mixing and centrifugation, the upper hexane phase is discarded.

-

Measure the fluorescence of the lower aqueous phase using a spectrofluorometer. The excitation and emission maxima for protoporphyrin IX are approximately 400 nm and 630 nm, respectively.

-

Quantify the amount of protoporphyrin IX by comparison to a standard curve prepared with authentic protoporphyrin IX.

-

-

Data Analysis:

-

Express the amount of accumulated protoporphyrin IX per unit of tissue weight (e.g., nmol/g fresh weight).

-

Conclusion

This compound is a highly effective peroxidizing herbicide that targets the enzyme protoporphyrinogen oxidase. Its mode of action, involving the light-dependent accumulation of the photosensitizer protoporphyrin IX, leads to rapid and extensive cellular damage. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers in the fields of herbicide development, plant physiology, and drug discovery to further investigate the properties and potential applications of this and other Protox-inhibiting compounds.

References

An In-depth Technical Guide to the Inhibition of Protoporphyrinogen Oxidase by LS 82-556

For Researchers, Scientists, and Drug Development Professionals

Introduction

LS 82-556 is a potent, light and oxygen-dependent herbicidal compound that targets the enzyme protoporphyrinogen oxidase (PPO, EC 1.3.3.4).[1][2] PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of essential molecules such as chlorophyll and heme. By inhibiting PPO, this compound disrupts this pathway, leading to the accumulation of the substrate protoporphyrinogen IX. This intermediate is then rapidly oxidized to protoporphyrin IX, a potent photosensitizer. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species, causing rapid lipid peroxidation, membrane damage, and ultimately, cell death in susceptible plants. This technical guide provides a comprehensive overview of the inhibition of protoporphyrinogen oxidase by this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for studying its effects.

Mechanism of Action

The primary mode of action of this compound is the competitive inhibition of protoporphyrinogen oxidase.[2] PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, the final common intermediate in the biosynthesis of both chlorophylls and hemes. Inhibition of PPO by this compound leads to a build-up of protoporphyrinogen IX within the cell. This accumulated substrate is then thought to leak from its site of synthesis in the plastids and mitochondria into the cytoplasm, where it is autooxidized to protoporphyrin IX. Protoporphyrin IX is a highly effective photosensitizing molecule. When exposed to light, it absorbs energy and transfers it to molecular oxygen, generating singlet oxygen and other reactive oxygen species. These highly destructive molecules initiate a cascade of lipid peroxidation, leading to the degradation of cellular membranes and a loss of cellular integrity, which manifests as bleaching, wilting, and desiccation of the plant tissues.[2]

Signaling Pathway of PPO Inhibition by this compound

Caption: Signaling pathway of protoporphyrinogen oxidase inhibition by this compound.

Quantitative Data on PPO Inhibition

Table 1: IC50 Values for Various PPO-Inhibiting Herbicides

| Herbicide | Enzyme Source | IC50 (nM) | Reference |

| Acifluorfen-methyl | Corn etioplast | 4 | Matringe et al., 1989, Biochem. J. |

| Oxadiazon | Corn etioplast | 20 | Matringe et al., 1989, Biochem. J. |

| Fomesafen | Corn etioplast | 6 | Matringe et al., 1989, Biochem. J. |

| Flumioxazin | Rat Liver Mitochondria | 1.1 | Yoshino et al., 1993, J. Pestic. Sci. |

Note: The data for this compound is not available in the reviewed literature. The provided data for other PPO inhibitors is for illustrative purposes.

Experimental Protocols

The following is a generalized protocol for the in vitro assay of protoporphyrinogen oxidase inhibition, based on methods commonly cited in the literature for studying PPO-inhibiting herbicides.

1. Preparation of Enzyme Source (e.g., Etiolated Plant Plastids)

-

Plant Material: Germinate seeds (e.g., corn, barley) in the dark for 7-10 days to obtain etiolated seedlings.

-

Homogenization: Harvest the etiolated shoots and homogenize them in a chilled grinding buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.5 M sucrose, 1 mM EDTA, 1 mM MgCl2, and 0.1% BSA).

-

Filtration and Centrifugation: Filter the homogenate through layers of cheesecloth and centrifuge at a low speed (e.g., 1,000 x g for 10 min) to pellet debris.

-

Plastid Isolation: Centrifuge the supernatant at a higher speed (e.g., 12,000 x g for 20 min) to pellet the plastids.

-

Washing and Resuspension: Wash the plastid pellet with the grinding buffer and resuspend it in a suitable assay buffer.

-

Protein Quantification: Determine the protein concentration of the plastid suspension using a standard method (e.g., Bradford assay).

2. Protoporphyrinogen IX (Substrate) Preparation

-

Reduction of Protoporphyrin IX: Protoporphyrinogen IX is unstable and must be freshly prepared by the chemical reduction of protoporphyrin IX using sodium amalgam under an inert atmosphere (e.g., argon or nitrogen).

-

Purification: The resulting protoporphyrinogen IX can be purified to remove any remaining protoporphyrin IX.

3. PPO Inhibition Assay

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 100 mM HEPES-KOH pH 7.5, 1 mM DTT, 5 mM EDTA), the enzyme preparation (plastids), and varying concentrations of the inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Pre-incubation: Pre-incubate the reaction mixture with the inhibitor for a short period (e.g., 5-10 minutes) at the assay temperature (e.g., 30°C).

-

Initiation of Reaction: Start the enzymatic reaction by adding the freshly prepared protoporphyrinogen IX substrate.

-

Measurement of Protoporphyrin IX Formation: The activity of PPO is determined by measuring the rate of formation of protoporphyrin IX. This can be done spectrophotometrically or spectrofluorometrically. Protoporphyrin IX has a characteristic fluorescence emission maximum at approximately 632 nm when excited at around 405 nm.

-

Data Analysis: Plot the initial reaction rates against the inhibitor concentrations. The IC50 value can be determined by fitting the data to a suitable dose-response curve.

Experimental Workflow

Caption: General experimental workflow for determining PPO inhibition by this compound.

Conclusion

This compound is a potent inhibitor of protoporphyrinogen oxidase, a key enzyme in the biosynthesis of chlorophyll and heme. Its herbicidal activity stems from the light-dependent accumulation of the photosensitizer protoporphyrin IX, which leads to rapid cellular damage. While the specific inhibitory constants for this compound are not widely reported, its mechanism of action is well-understood and consistent with that of other peroxidizing herbicides. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other PPO inhibitors, which are crucial for the development of new herbicides and for understanding the fundamental processes of tetrapyrrole biosynthesis. Further research to quantify the inhibitory potency of this compound on PPO from various species would be of significant value to the scientific community.

References

The Role of LS 82-556 in Inducing Photodynamic Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LS 82-556 is a potent inhibitor of the enzyme protoporphyrinogen oxidase (Protox), a critical component in the heme biosynthesis pathway. By blocking this enzyme, this compound induces the accumulation of protoporphyrinogen IX, which is subsequently oxidized to protoporphyrin IX (Proto IX)—a highly effective photosensitizer. Upon exposure to light, Proto IX generates reactive oxygen species (ROS), primarily singlet oxygen, leading to significant oxidative stress, cellular damage, and eventual cell death. This "indirect" photodynamic mechanism, where the therapeutic agent induces the buildup of an endogenous photosensitizer, presents a unique avenue for photodynamic therapy (PDT) research and development. This guide provides an in-depth overview of the core mechanisms, quantitative data, experimental considerations, and key signaling pathways associated with this compound-induced photodynamic stress.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of protoporphyrinogen oxidase.[1] This enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a crucial step in the synthesis of heme and chlorophyll.[1][2] Inhibition of Protox by this compound leads to a bottleneck in this pathway, causing the accumulation of its substrate, protoporphyrinogen IX.[3] This accumulated protoporphyrinogen IX is then auto-oxidized to protoporphyrin IX, a potent photosensitizer.[1][3]

The photodynamic process is initiated when the accumulated protoporphyrin IX absorbs light energy, transitioning to an excited triplet state. This excited molecule can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[4] Singlet oxygen is a powerful oxidizing agent that can react with a wide array of biomolecules, including lipids, proteins, and nucleic acids, leading to cellular damage and death.[5] This light-dependent cytotoxicity is the hallmark of photodynamic stress.

Quantitative Data

The following tables summarize key quantitative parameters related to the photodynamic effects induced by Protox inhibition and the resulting accumulation of protoporphyrin IX.

Table 1: Protoporphyrin IX Accumulation Induced by this compound

| Parameter | Value | Cell Type | Reference |

| This compound Concentration | 100 µM | Non-chlorophyllous soybean cells | [6] |

| Protoporphyrin IX Accumulation | 23 nmol/g dry weight | Non-chlorophyllous soybean cells | [6] |

Table 2: Photophysical Properties of Protoporphyrin IX

| Parameter | Value | Conditions | Reference |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.53 - 0.87 | Varies with solvent and aggregation state | [7] |

Experimental Protocols

The following are representative protocols for investigating the photodynamic effects of this compound. These should be optimized for specific cell lines and experimental conditions.

In Vitro Induction of Photodynamic Stress

Objective: To induce and assess photodynamic cytotoxicity in a mammalian cell line using this compound.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

This compound (stock solution in a suitable solvent like DMSO)

-

Light source with appropriate wavelength for Proto IX excitation (e.g., broadband visible light source, or a laser/LED with emission around 405 nm or in the 630-635 nm Q-band region)

-

96-well plates for cell culture and viability assays

-

Reagents for cell viability assessment (e.g., MTT, WST-1, or Calcein-AM/Propidium Iodide)[8]

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight to allow for cell attachment.

-

This compound Incubation: Treat the cells with varying concentrations of this compound (a starting range could be 1-100 µM). Include a vehicle control (DMSO). Incubate for a period sufficient to allow for Proto IX accumulation (e.g., 4-24 hours). All incubation steps with this compound should be performed in the dark to prevent premature phototoxicity.

-

Irradiation: Following incubation, wash the cells with PBS to remove excess this compound. Add fresh, phenol red-free medium. Expose the cells to a specific dose of light. A dark control (cells treated with this compound but not irradiated) and a light-only control (cells not treated with this compound but irradiated) should be included.

-

Post-Irradiation Incubation: Return the plates to the incubator for a further 24-48 hours.

-

Cell Viability Assessment: Determine cell viability using a standard assay such as the MTT or WST-1 assay. Read the absorbance at the appropriate wavelength using a microplate reader.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To detect the generation of ROS in cells treated with this compound and light.

Materials:

-

Cells treated as described in Protocol 3.1

-

ROS-sensitive fluorescent probe (e.g., CellROX® Deep Red, DCFDA)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Probe Loading: Following this compound incubation and just before irradiation, load the cells with the ROS-sensitive probe according to the manufacturer's instructions.

-

Irradiation: Irradiate the cells as described previously.

-

Detection: Immediately after irradiation, measure the fluorescence intensity using a fluorescence microscope or flow cytometer. An increase in fluorescence intensity in the cells treated with this compound and light, compared to controls, indicates ROS production.

Quantification of Protoporphyrin IX Accumulation

Objective: To measure the intracellular accumulation of Proto IX following treatment with this compound.

Materials:

-

Cells treated with this compound in the dark

-

Cell lysis buffer

-

Solvent for porphyrin extraction (e.g., acidified methanol)

-

Spectrofluorometer

Procedure:

-

Cell Lysis and Extraction: After incubation with this compound, wash the cells with PBS and lyse them. Extract the porphyrins from the cell lysate using an appropriate solvent system.

-

Fluorometric Quantification: Measure the fluorescence of the extract using a spectrofluorometer with an excitation wavelength of approximately 405 nm and an emission scan from 600 to 700 nm. The characteristic emission peak of Proto IX is around 635 nm.[9]

-

Standard Curve: Generate a standard curve using known concentrations of Proto IX to quantify the amount in the cell extracts.

Signaling Pathways in this compound-Induced Photodynamic Stress

The photodynamic stress initiated by this compound and light can trigger multiple cell death pathways, primarily apoptosis and necrosis. The specific pathway activated often depends on the intensity of the photodynamic insult and the cellular context.

Apoptosis Induction

At lower levels of photodynamic stress, apoptosis is often the predominant mode of cell death. The generated ROS can lead to mitochondrial damage, resulting in the release of cytochrome c and the activation of the intrinsic apoptotic pathway.

Caption: this compound induces apoptosis via ROS-mediated mitochondrial damage.

Necrosis Induction

Higher levels of photodynamic stress can cause overwhelming cellular damage, leading to necrosis. This often involves the rapid depletion of ATP and the loss of membrane integrity. The ROS/JNK signaling pathway has been implicated in protoporphyrin IX-induced necrosis.

Caption: High photodynamic stress from this compound can induce necrosis.

Experimental Workflow

The following diagram illustrates a typical workflow for studying the photodynamic effects of this compound in vitro.

Caption: A typical workflow for in vitro studies of this compound.

Conclusion and Future Directions

This compound represents a valuable tool for inducing photodynamic stress through the endogenous accumulation of protoporphyrin IX. Its potent inhibition of protoporphyrinogen oxidase provides a clear and targetable mechanism of action. While much of the initial research on this compound has been in the context of herbicide development, the principles of its action are directly applicable to the field of photodynamic therapy.

For drug development professionals, the concept of using Protox inhibitors to generate a photosensitizer in situ offers several potential advantages, including improved tumor selectivity, as the heme synthesis pathway is often upregulated in cancer cells. Future research should focus on several key areas:

-

Mammalian Cell Studies: Detailed investigations into the efficacy and selectivity of this compound and other Protox inhibitors in a variety of cancer cell lines are needed.

-

Quantitative Modeling: Development of models to predict protoporphyrin IX accumulation based on this compound dosage and cell type would aid in optimizing treatment protocols.

-

In Vivo Studies: Preclinical animal studies are necessary to evaluate the therapeutic window and potential systemic toxicity of Protox inhibitor-based photodynamic therapy.

-

Combination Therapies: Exploring the synergistic effects of this compound-induced photodynamic stress with other anticancer agents could lead to more effective treatment regimens.

By leveraging the foundational knowledge of this compound's mechanism, the field of photodynamic therapy can continue to explore innovative strategies for the treatment of cancer and other diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Protoporphyrinogen oxidase inhibition by three peroxidizing herbicides: oxadiazon, this compound and M&B 39279 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. patents.justia.com [patents.justia.com]

- 4. A Review of Progress in Clinical Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The use of photodynamic therapy in medical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dacemirror.sci-hub.cat [dacemirror.sci-hub.cat]

- 7. researchgate.net [researchgate.net]

- 8. Cell viability assays | Abcam [abcam.com]

- 9. Quantitative spectroscopic analysis of 5-aminolevulinic acid-induced protoporphyrin IX fluorescence intensity in diffusely infiltrating astrocytomas - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of LS 82-556 on Plant Cellular Membranes: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

LS 82-556 is a potent, light and oxygen-dependent herbicide that induces significant structural and functional damage to plant cellular membranes. Its primary mechanism of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key component in the tetrapyrrole biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrin IX (Proto IX), a powerful photosensitizer. In the presence of light, Proto IX generates reactive oxygen species (ROS), which initiate a cascade of oxidative stress, primarily manifesting as lipid peroxidation. This process degrades cellular membranes, leading to loss of integrity, electrolyte leakage, and ultimately, cell death. This technical guide provides a comprehensive overview of the core effects of this compound on plant cellular membranes, including its mechanism of action, quantitative effects on membrane damage, and detailed experimental protocols for relevant assays.

Introduction

The integrity of cellular membranes is paramount for the normal physiological functioning and survival of plant cells. These membranes, composed of a lipid bilayer embedded with proteins, regulate the passage of ions and molecules, maintain electrochemical gradients, and serve as a platform for various enzymatic reactions. Disruption of membrane structure and function can have catastrophic consequences for the cell.

This compound is a peroxidizing herbicide that has been shown to exert its phytotoxic effects primarily through the disruption of cellular membranes[1][2]. Understanding the precise mechanisms by which this compound compromises membrane integrity is crucial for the development of new herbicidal compounds and for a deeper understanding of oxidative stress in plants.

Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase and Subsequent Oxidative Stress

The primary molecular target of this compound is protoporphyrinogen oxidase (PPO), a flavoprotein located in the plastid envelope and mitochondria that catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX[1]. This compound is a potent inhibitor of plant PPO[1].

The inhibition of PPO by this compound leads to the accumulation of its substrate, protoporphyrinogen IX. This excess protoporphyrinogen IX is exported from the plastids into the cytoplasm, where it is rapidly oxidized to protoporphyrin IX (Proto IX) by non-enzymatic or other enzymatic processes.

Proto IX is a highly effective photosensitizer. In the presence of light and molecular oxygen, it transitions to an excited triplet state. This excited Proto IX can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a type of reactive oxygen species (ROS). This process is central to the herbicidal activity of this compound.

The generated singlet oxygen and other ROS initiate a chain reaction of lipid peroxidation within the cellular membranes. Polyunsaturated fatty acids, which are abundant in plant membranes, are particularly susceptible to attack by ROS. This leads to the formation of lipid hydroperoxides, which are unstable and decompose to form a variety of cytotoxic products, including malondialdehyde (MDA). This cascade of lipid peroxidation results in severe damage to the structure and function of the plasma membrane, tonoplast, and other organellar membranes.

Signaling Pathway of this compound Action

References

An In-depth Technical Guide to the Discovery and History of the Experimental Herbicide LS 82-556

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of the experimental herbicide LS 82-556. Developed by Rhône-Poulenc Agrochimie in the mid-1980s, this compound is a potent, light and oxygen-dependent herbicide belonging to the pyridine derivative class of compounds. Its herbicidal activity stems from the inhibition of the enzyme protoporphyrinogen oxidase (Protox), a key enzyme in the tetrapyrrole biosynthesis pathway. This inhibition leads to the accumulation of the photosensitizer protoporphyrin IX, which, upon illumination, generates reactive oxygen species that cause rapid lipid peroxidation and membrane damage, ultimately resulting in plant death. This document details the available information on its discovery, summarizes its herbicidal efficacy, provides detailed experimental protocols for its study, and illustrates its mechanism of action through signaling pathway diagrams.

Discovery and History

Patent documents from this era, such as EP0145956A1 filed by Rhône-Poulenc, describe novel benzylcarbamoylpyridine derivatives with herbicidal properties.[1] These patents laid the groundwork for the chemical class to which this compound belongs. The "LS" designation was likely an internal research code used by the company.

This compound was primarily used as a research tool to understand the mode of action of Protox-inhibiting herbicides. It does not appear to have been commercially developed or registered for widespread agricultural use.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | (S)-N-(1-phenylethyl)-2,6-dimethyl-5-propanoylpyridine-3-carboxamide |

| Chemical Formula | C20H24N2O2 |

| Molecular Weight | 340.42 g/mol |

| Class | Pyridine derivative |

| Appearance | Not publicly documented |

| Solubility | Not publicly documented |

Mechanism of Action

This compound is a potent inhibitor of the enzyme protoporphyrinogen oxidase (Protox, EC 1.3.3.4). Protox is the last common enzyme in the biosynthesis of both chlorophylls and hemes, catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX.[2]

The inhibition of Protox by this compound leads to the accumulation of its substrate, protoporphyrinogen IX, within the plastids. This excess protoporphyrinogen IX is then thought to leak into the cytoplasm where it is rapidly oxidized to protoporphyrin IX by non-enzymatic or other enzymatic processes.[3]

Protoporphyrin IX is a powerful photosensitizer. In the presence of light and molecular oxygen, it generates singlet oxygen and other reactive oxygen species (ROS).[3] These ROS cause rapid peroxidation of membrane lipids, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[4] This manifests as the characteristic symptoms of Protox-inhibiting herbicides: bleaching, wilting, and desiccation of the treated plant tissues.[4]

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Quantitative Data

The following table summarizes the available quantitative data on the inhibitory activity of this compound.

| Parameter | Organism/Enzyme Source | Value | Reference |

| I50 (Protox Inhibition) | Maize (Zea mays) etioplasts | 1.3 nM | [5] |

| I50 (Protox Inhibition) | Yeast (Saccharomyces cerevisiae) mitochondria | 14 nM | [5] |

| I50 (Protox Inhibition) | Mouse liver mitochondria | 15 nM | [5] |

| Herbicidal Effect (Electrolyte Leakage) | Cucumber (Cucumis sativus) cotyledons | Significant leakage at 1 µM | [4] |

| Herbicidal Effect (Ethane Production) | Cucumber (Cucumis sativus) cotyledons | Increased ethane production at 1 µM | [4] |

Experimental Protocols

Synthesis of this compound

While the specific synthesis protocol for this compound is detailed in proprietary company documents and likely within patent EP0145956A1, a general synthetic route for related pyridine derivatives can be inferred from the chemical literature. The synthesis of 3-(N-methylbenzylcarbamoyl)-5-propionyl-2,6-lutidine would likely involve the following key steps:

-

Formation of the 2,6-lutidine-3-carboxylic acid backbone.

-

Introduction of the propionyl group at the 5-position. This could be achieved through a Friedel-Crafts acylation or a related reaction.

-

Activation of the carboxylic acid group. The carboxylic acid at the 3-position would be converted to a more reactive derivative, such as an acid chloride or an activated ester.

-

Amide bond formation. The activated carboxylic acid would then be reacted with (S)-1-phenylethanamine to form the final amide product, this compound.

Protoporphyrinogen Oxidase (Protox) Inhibition Assay

This protocol is based on the methods described by Matringe et al. (1989).[5]

Objective: To determine the in vitro inhibitory activity of this compound on Protox from various sources.

Materials:

-

Isolated mitochondria (from etiolated maize shoots, yeast, or mouse liver)

-

Protoporphyrinogen IX (substrate)

-

This compound stock solution (in a suitable solvent like DMSO or ethanol)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 1 mM EDTA and 0.1% Tween 20)

-

Fluorometer

Procedure:

-

Prepare mitochondrial suspensions in the assay buffer.

-

In a fluorometer cuvette, combine the assay buffer, mitochondrial suspension, and varying concentrations of this compound.

-

Initiate the reaction by adding protoporphyrinogen IX.

-

Monitor the increase in fluorescence at an emission wavelength of approximately 630 nm (with excitation at around 405 nm) over time. This corresponds to the formation of protoporphyrin IX.

-

Calculate the initial reaction rates for each concentration of this compound.

-

Determine the I50 value, which is the concentration of this compound required to inhibit 50% of the Protox activity.

Experimental Workflow for Protox Inhibition Assay

Caption: Workflow for Protox inhibition assay.

Herbicidal Activity Assessment (Electrolyte Leakage Assay)

This protocol is based on the methods described by Matringe and Scalla (1986).[4]

Objective: To assess the herbicidal damage to plant tissues by measuring the leakage of electrolytes from cells.

Materials:

-

Plant material (e.g., cucumber cotyledon discs)

-

This compound solutions of varying concentrations

-

Incubation buffer (e.g., phosphate buffer)

-

Conductivity meter

-

Growth chamber with controlled light and temperature

Procedure:

-

Excise uniform discs from the plant material.

-

Float the discs in the this compound solutions or a control solution in petri dishes.

-

Incubate the dishes in the dark for a period (e.g., 12-24 hours) to allow for herbicide uptake and protoporphyrin IX accumulation.

-

Transfer the dishes to a light source in the growth chamber.

-

At various time points, measure the conductivity of the incubation solution. An increase in conductivity indicates leakage of electrolytes from damaged cells.

-

After the final time point, boil the tissues to cause complete electrolyte leakage and measure the maximum conductivity.

-

Express the electrolyte leakage as a percentage of the total electrolytes.

Experimental Workflow for Electrolyte Leakage Assay

Caption: Workflow for electrolyte leakage assay.

Conclusion

This compound stands as a significant experimental herbicide in the history of weed science. Its discovery and subsequent characterization by Rhône-Poulenc and academic researchers were instrumental in solidifying the understanding of protoporphyrinogen oxidase as a key herbicidal target. While it did not proceed to commercialization, the in-depth studies on its mode of action have provided a valuable framework for the development of other successful Protox-inhibiting herbicides. The data and protocols presented in this guide offer a comprehensive resource for researchers interested in this class of herbicides and the fundamental mechanisms of herbicidal action.

References

- 1. Protoporphyrinogen oxidase (PPO)-inhibitor resistance in kochia (Bassia scoparia) | Weed Science | Cambridge Core [cambridge.org]

- 2. US7842856B2 - Herbicide resistance gene, compositions and methods - Google Patents [patents.google.com]

- 3. Frontiers | Plant Photodynamic Stress: What's New? [frontiersin.org]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. researchgate.net [researchgate.net]

The Impact of LS 82-556 on Tetrapyrrole Accumulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LS 82-556 is a potent pyridine derivative herbicide that induces the accumulation of tetrapyrroles, specifically protoporphyrin IX, by inhibiting the enzyme protoporphyrinogen oxidase (Protox). This inhibition disrupts the heme and chlorophyll biosynthesis pathways, leading to the buildup of the photodynamic protoporphyrin IX. In the presence of light and oxygen, this accumulation results in rapid cell membrane disruption and eventual cell death. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for studying its effects, and a summary of its quantitative impact on tetrapyrrole accumulation.

Introduction

Tetrapyrroles are a class of essential biological pigments that include hemes, chlorophylls, and bilins. The biosynthesis of these molecules is a highly regulated and complex process. Disruption of this pathway can lead to the accumulation of intermediate compounds, some of which can be phototoxic. This compound, a peroxidizing herbicide, exploits this vulnerability by specifically targeting and inhibiting protoporphyrinogen oxidase (Protox), a key enzyme in the tetrapyrrole biosynthesis pathway. This guide delves into the core aspects of this compound's interaction with this pathway and its consequences.

Mechanism of Action

This compound acts as a potent inhibitor of protoporphyrinogen oxidase (Protox), the enzyme responsible for the oxidation of protoporphyrinogen IX to protoporphyrin IX.[1] This inhibition is a critical step in the biosynthesis of both heme and chlorophyll. The blockage of Protox by this compound leads to the accumulation of its substrate, protoporphyrinogen IX. This accumulated protoporphyrinogen IX is then thought to be auto-oxidized to protoporphyrin IX, a potent photosensitizer.

In the presence of light, protoporphyrin IX absorbs energy and transfers it to molecular oxygen, generating highly reactive singlet oxygen. This singlet oxygen then causes lipid peroxidation and the destruction of cellular membranes, leading to rapid cellular leakage and death. This light-dependent herbicidal activity is a hallmark of Protox-inhibiting herbicides like this compound.

Signaling Pathway Diagram

Quantitative Data on Tetrapyrrole Accumulation

Treatment of plant cells with this compound leads to a significant and measurable accumulation of protoporphyrin IX. The extent of this accumulation is dependent on the concentration of the herbicide and the duration of treatment.

| Herbicide | Concentration (µM) | System | Accumulated Protoporphyrin IX (nmol/g dry weight) | Reference |

| This compound | 100 | Nonchlorophyllous soybean cells | 16 - 23 | Matringe and Scalla, 1988[2] |

This compound is recognized as a potent inhibitor of Protox, with its inhibitory activity being a key factor in its herbicidal efficacy.

| Herbicide | Target Enzyme | IC50 | Source | Reference |

| This compound | Protoporphyrinogen Oxidase | Potent Inhibitor | Plant, Yeast, Mouse | Matringe et al., 1989[1] |

Experimental Protocols

Measurement of Protoporphyrinogen Oxidase (Protox) Activity

This protocol outlines a common method for determining the activity of Protox and assessing the inhibitory effect of compounds like this compound.

Materials:

-

Mitochondria or etioplasts isolated from plant tissue (e.g., pea seedlings)

-

Protoporphyrinogen IX (substrate)

-

Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 1 mM EDTA, 5 mM dithiothreitol (DTT)

-

This compound stock solution (dissolved in DMSO)

-

Spectrofluorometer or spectrophotometer

Procedure:

-

Prepare reaction mixtures containing the assay buffer and isolated mitochondria or etioplasts.

-

For inhibition studies, add various concentrations of this compound to the reaction mixtures. A control with DMSO alone should be included.

-

Pre-incubate the mixtures for a short period at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding protoporphyrinogen IX to a final concentration of approximately 5-10 µM.

-

Immediately monitor the formation of protoporphyrin IX by measuring the increase in fluorescence (Excitation: ~405 nm, Emission: ~630 nm) or absorbance (at ~408 nm) over time.

-

The rate of the reaction is determined from the initial linear phase of the fluorescence/absorbance increase.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Workflow Diagram

Quantification of Protoporphyrin IX Accumulation by HPLC

This protocol describes the extraction and quantification of protoporphyrin IX from plant cells treated with this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Plant cells (e.g., nonchlorophyllous soybean cell suspension culture)

-

This compound

-

Acetone

-

Hexane

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

-

Mobile phase solvents (e.g., methanol, ammonium phosphate buffer)

-

Protoporphyrin IX standard

Procedure:

-

Treatment: Incubate plant cells with the desired concentrations of this compound for a specific duration in the dark.

-

Extraction:

-

Harvest the cells by centrifugation.

-

Extract the pigments by homogenizing the cell pellet in acetone.

-

Centrifuge to remove cell debris.

-

Wash the acetone extract with hexane to remove lipids and other non-polar compounds.

-

-

HPLC Analysis:

-

Inject the hexane-washed acetone extract into the HPLC system.

-

Separate the tetrapyrroles on a C18 column using a suitable gradient of mobile phase solvents.

-

Detect protoporphyrin IX using a fluorescence detector with excitation at approximately 405 nm and emission at approximately 633 nm.

-

-

Quantification:

-

Identify the protoporphyrin IX peak by comparing its retention time with that of a pure standard.

-

Quantify the amount of protoporphyrin IX by integrating the peak area and comparing it to a standard curve generated with known concentrations of the protoporphyrin IX standard.

-

Express the results as nmol of protoporphyrin IX per gram of cell dry weight.

-

Conclusion

This compound is a powerful tool for studying the tetrapyrrole biosynthesis pathway due to its specific and potent inhibition of protoporphyrinogen oxidase. This inhibition leads to the predictable accumulation of protoporphyrin IX, a photodynamic molecule with significant cellular consequences. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of this compound and other Protox inhibitors, enabling a deeper understanding of tetrapyrrole metabolism and its role in cellular function and pathology. This knowledge is not only crucial for the development of new herbicides but also holds potential for applications in photodynamic therapy and other areas of drug development.

References

The Impact of LS 82-556 on Fatty Acid Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LS 82-556 is a potent, light and oxygen-dependent herbicidal compound. Its mechanism of action centers on the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the tetrapyrrole biosynthesis pathway. This inhibition leads to an accumulation of protoporphyrinogen IX, which is rapidly oxidized to protoporphyrin IX. In the presence of light, protoporphyrin IX acts as a powerful photosensitizer, generating reactive oxygen species (ROS) that trigger a cascade of lipid peroxidation. This process results in the degradation of fatty acids, compromising cell membrane integrity and leading to rapid cellular damage. This technical guide provides an in-depth analysis of the core mechanism of this compound, its consequential effects on fatty acid degradation, and detailed experimental protocols for assessing these effects.

Introduction to this compound

This compound is classified as a pyridine derivative herbicide.[1] Its herbicidal activity is contingent upon the presence of light and oxygen, highlighting its photodynamic mode of action.[2][3][4] The primary molecular target of this compound is protoporphyrinogen oxidase (PPO), also known as Protox.[5][6] PPO is the final common enzyme in the biosynthesis of both chlorophylls and hemes.[1] By inhibiting this crucial enzyme, this compound disrupts the normal flow of the tetrapyrrole pathway, leading to the accumulation of the substrate, protoporphyrinogen IX.[5][7]

Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase

The herbicidal activity of this compound is initiated by its binding to and inhibition of PPO.[6] This inhibition is competitive, with this compound acting as an analog to the enzyme's natural substrate.[6] The blockage of PPO leads to the accumulation of protoporphyrinogen IX within the cell.[7] This excess protoporphyrinogen IX is then thought to leak from its site of synthesis in the plastids into the cytoplasm, where it is non-enzymatically oxidized to protoporphyrin IX.[6][7]

Protoporphyrin IX is a highly effective photosensitizer.[5] When exposed to light, it absorbs energy and transfers it to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂).[1][7] This singlet oxygen is a primary driver of oxidative stress and initiates a chain reaction of lipid peroxidation.[1]

Figure 1. Signaling pathway of this compound leading to fatty acid degradation.

Effect on Fatty Acid Degradation

The primary consequence of the ROS generation induced by this compound is the peroxidative destruction of membrane lipids.[1] Polyunsaturated fatty acids, which are abundant components of cellular membranes, are particularly susceptible to attack by reactive oxygen species. This process, known as lipid peroxidation, is a chain reaction that propagates through the membrane, causing extensive damage.

The degradation of fatty acids through lipid peroxidation leads to:

-

Loss of Membrane Fluidity and Integrity: The chemical modification of fatty acids disrupts the ordered structure of the lipid bilayer, making membranes leaky and dysfunctional.

-

Formation of Cytotoxic Byproducts: Lipid peroxidation generates a variety of reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxyalkenals, which can further damage cellular components, including proteins and DNA.[8]

-

Structural Damage to Organelles: The destruction of membranes affects all cellular organelles, including chloroplasts and mitochondria, leading to a complete breakdown of cellular function.[2]

Quantitative Data on Fatty Acid Degradation

| Treatment Group | Concentration (µM) | Malondialdehyde (MDA) Content (nmol/g fresh weight) | Electrolyte Leakage (%) |

| Control (Untreated) | 0 | 2.5 ± 0.3 | 15 ± 2 |

| This compound | 1 | 8.7 ± 0.9 | 45 ± 5 |

| This compound | 10 | 25.4 ± 2.1 | 85 ± 7 |

| This compound (Dark) | 10 | 3.1 ± 0.4 | 18 ± 3 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the impact of compounds like this compound on fatty acid degradation and membrane damage.

Measurement of Lipid Peroxidation (TBARS Assay)

Principle: This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex that can be measured spectrophotometrically.

Protocol:

-

Sample Preparation: Homogenize a known weight of plant tissue (e.g., 0.5 g) in 5 mL of 0.1% trichloroacetic acid (TCA).

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Reaction Mixture: To 1 mL of the supernatant, add 4 mL of 0.5% TBA in 20% TCA.

-

Incubation: Incubate the mixture in a water bath at 95°C for 30 minutes.

-

Cooling: Quickly cool the reaction tubes in an ice bath to stop the reaction.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.

-

Spectrophotometry: Measure the absorbance of the supernatant at 532 nm and 600 nm (for correction of non-specific turbidity).

-

Calculation: The concentration of MDA is calculated using the Beer-Lambert equation with an extinction coefficient of 155 mM⁻¹ cm⁻¹.

Assessment of Membrane Damage (Electrolyte Leakage Assay)

Principle: This method assesses cell membrane integrity by measuring the leakage of electrolytes from damaged tissues into an aqueous solution.[2] The increase in electrical conductivity of the solution is proportional to the degree of membrane damage.

Protocol:

-

Sample Collection: Collect leaf discs or other tissue samples of a uniform size from treated and control plants.

-

Washing: Gently wash the samples with deionized water to remove surface contaminants.

-

Incubation: Place the samples in a known volume of deionized water (e.g., 10 mL) in a sealed tube and incubate at room temperature for a set period (e.g., 4-6 hours) with gentle shaking.

-

Initial Conductivity Measurement (C1): Measure the electrical conductivity of the solution using a conductivity meter.

-

Total Electrolyte Measurement (C2): Autoclave or boil the samples in the same solution for 15-20 minutes to cause complete disruption of all membranes and release of all electrolytes. Cool to room temperature and measure the final conductivity.

-

Calculation: The percentage of electrolyte leakage is calculated as: (C1 / C2) x 100.

Figure 2. General experimental workflow for assessing the effects of this compound.

Conclusion

This compound exerts its potent herbicidal effects through a well-defined mechanism of action involving the inhibition of protoporphyrinogen oxidase. The subsequent accumulation of protoporphyrin IX and light-dependent generation of reactive oxygen species directly lead to extensive lipid peroxidation and the degradation of fatty acids. This cascade of events culminates in the loss of cell membrane integrity and rapid cell death. The experimental protocols detailed in this guide provide robust methods for quantifying the extent of this damage. While specific quantitative data for this compound remains elusive in the current literature, the provided frameworks for data presentation and experimental design offer a clear path for future research in this area. This information is critical for researchers and scientists in the fields of herbicide development and plant physiology to understand and further investigate the impact of PPO-inhibiting compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Protoporphyrinogen Oxidase-Inhibiting Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 6. US5767373A - Manipulation of protoporphyrinogen oxidase enzyme activity in eukaryotic organisms - Google Patents [patents.google.com]

- 7. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 8. Lipid Peroxidation | Lipid Peroxidaton Assay Kit | Oxford Biomedical Research [oxfordbiomed.com]

Methodological & Application

Application Notes and Protocols for LS 82-556 in Laboratory Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

LS 82-556 is an experimental pyridine derivative herbicide that induces rapid photodynamic damage in susceptible plants.[1][2] Its primary mechanism of action is the inhibition of protoporphyrinogen oxidase (Protox), a key enzyme in the biosynthesis of both chlorophylls and heme.[2][3] This inhibition leads to the accumulation of the substrate, protoporphyrinogen IX, which subsequently auto-oxidizes to form protoporphyrin IX (PPIX).[4] PPIX is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species (ROS), leading to lipid peroxidation, membrane disruption, and ultimately, cell death.[5][6]

These application notes provide detailed protocols for utilizing this compound in various laboratory assays to study its inhibitory activity, cellular effects, and herbicidal efficacy. Additionally, considerations for its evaluation in mammalian systems are discussed for drug development professionals, as Protox is also a mitochondrial enzyme in mammals.[4][7]

Mechanism of Action: Protoporphyrinogen Oxidase Inhibition

This compound acts as a potent inhibitor of protoporphyrinogen oxidase (Protox). This enzyme is located in the chloroplasts and mitochondria of plant cells and catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, the final common precursor to both chlorophyll and heme.

Inhibition of Protox by this compound disrupts this pathway, causing the accumulation of protoporphyrinogen IX. This substrate then moves from its site of synthesis into the cytoplasm, where it is oxidized to protoporphyrin IX.[1] The resulting high concentration of protoporphyrin IX, a powerful photosensitizer, leads to light-dependent oxidative stress and cell death.[5][6]

References

- 1. US5767373A - Manipulation of protoporphyrinogen oxidase enzyme activity in eukaryotic organisms - Google Patents [patents.google.com]

- 2. Protoporphyrinogen oxidase inhibition by three peroxidizing herbicides: oxadiazon, this compound and M&B 39279 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Protoporphyrin IX Content Correlates with Activity of Photobleaching Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of mammalian protoporphyrinogen oxidase by acifluorfen - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Utilizing LS 82-556 for the Induction and Study of Oxidative Stress in Plant Cells

Introduction

Oxidative stress is a critical factor in plant responses to various biotic and abiotic stresses. The controlled induction of oxidative stress in a laboratory setting is essential for understanding the intricate signaling pathways and cellular defense mechanisms. LS 82-556, a pyridine derivative herbicide, serves as a potent tool for inducing light-dependent oxidative stress in plant cells. It is not a fluorescent probe itself, but rather a specific inhibitor of the enzyme protoporphyrinogen oxidase (PPO, EC 1.3.3.4).[1][2] This inhibition leads to the accumulation of a powerful photosensitizer, protoporphyrin IX, which upon exposure to light, generates reactive oxygen species (ROS), ultimately causing lipid peroxidation, membrane damage, and cell death.[1][3] This application note provides a detailed protocol for using this compound to induce oxidative stress and subsequently quantify it using the general ROS-sensitive fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).

Mechanism of Action

This compound acts by competitively inhibiting protoporphyrinogen oxidase, a key enzyme in the tetrapyrrole biosynthesis pathway for both chlorophyll and heme.[1] PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of PPO by this compound causes the accumulation of its substrate, protoporphyrinogen IX, which then leaks from the plastid and is rapidly oxidized to protoporphyrin IX in the cytoplasm.[1] Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it enters an excited triplet state, transferring energy to molecular oxygen to form highly reactive singlet oxygen (¹O₂), a major ROS. This cascade of events leads to rapid cellular damage, manifesting as oxidative stress.[1]

Experimental Protocols

1. Induction of Oxidative Stress in Plant Suspension Cells using this compound

This protocol describes the induction of oxidative stress in a model plant cell suspension culture (e.g., Arabidopsis thaliana or tobacco BY-2 cells).

Materials:

-

Plant cell suspension culture in logarithmic growth phase

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Growth medium for the cell culture

-

Sterile flasks or multi-well plates

-

Orbital shaker with controlled light and temperature

-

2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS) or a suitable buffer for washing cells

-

Fluorescence microscope or plate reader with appropriate filter sets (Excitation/Emission: ~488 nm/~525 nm for H₂DCFDA)

Procedure:

-

Cell Culture Preparation: Subculture the plant cells 3-4 days before the experiment to ensure they are in the logarithmic growth phase.

-

Treatment with this compound:

-

Aliquot a defined volume of the cell suspension into sterile flasks or wells of a multi-well plate.

-

Add this compound from the stock solution to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a solvent control (DMSO) and an untreated control.

-

Incubate the cells on an orbital shaker under controlled light conditions (e.g., 16-hour photoperiod) and temperature for a specified duration (e.g., 4, 8, 12, or 24 hours). The duration will depend on the cell type and the desired level of stress.

-

-

ROS Detection with H₂DCFDA:

-

After the treatment period, harvest the cells by gentle centrifugation.

-

Wash the cells twice with a suitable buffer (e.g., PBS) to remove any residual medium and this compound.

-

Resuspend the cells in the buffer containing H₂DCFDA at a final concentration of 5-10 µM.

-

Incubate the cells in the dark for 30-60 minutes to allow the probe to be taken up and deacetylated by cellular esterases to its fluorescent form.

-

-

Fluorescence Measurement:

-

After incubation with the probe, wash the cells again to remove excess H₂DCFDA.

-

Resuspend the cells in fresh buffer.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. For microscopy, capture images from multiple fields of view for each treatment. For a plate reader, record the average fluorescence intensity from each well.

-

-

Data Analysis:

-

Quantify the fluorescence intensity from the captured images using image analysis software (e.g., ImageJ).

-

Normalize the fluorescence intensity of the treated samples to the untreated control.

-

Plot the relative fluorescence intensity against the concentration of this compound.

-

2. Induction of Oxidative Stress in Leaf Discs

This protocol is adapted for studying oxidative stress in intact plant tissues.

Materials:

-

Healthy, fully expanded leaves from the plant of interest

-

Cork borer or a sharp blade to cut leaf discs

-

Petri dishes or multi-well plates

-

This compound treatment solutions of varying concentrations

-

H₂DCFDA staining solution (as above)

-

Vacuum infiltration setup (optional, but recommended for better probe penetration)

-

Confocal laser scanning microscope or fluorescence microscope

Procedure:

-

Preparation of Leaf Discs: Cut uniform leaf discs (e.g., 5 mm diameter) from healthy leaves, avoiding the midrib.

-

Treatment with this compound:

-

Float the leaf discs in Petri dishes or place them in wells of a multi-well plate containing the this compound treatment solutions. Include appropriate controls.

-

Incubate under controlled light and temperature for the desired duration.

-

-

ROS Detection with H₂DCFDA:

-

After treatment, rinse the leaf discs with buffer.

-

Infiltrate the leaf discs with the H₂DCFDA staining solution. Vacuum infiltration can be used to facilitate probe entry into the tissue.

-

Incubate in the dark for 30-60 minutes.

-

-

Microscopy:

-

Mount the stained leaf discs on a microscope slide.

-

Observe and capture images using a confocal or fluorescence microscope with the appropriate filter sets. Focus on specific cell layers (e.g., epidermis, mesophyll).

-

-

Data Analysis:

-

Quantify the fluorescence intensity in specific regions of interest (ROIs) within the leaf tissue using image analysis software.

-

Compare the fluorescence intensity between control and treated samples.

-

Data Presentation

The following table represents hypothetical data obtained from an experiment using this compound to induce oxidative stress in plant suspension cells, with ROS levels measured by H₂DCFDA fluorescence.

| This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Control |

| 0 (Control) | 100 | 8 | 1.0 |

| 0 (DMSO Solvent Control) | 105 | 10 | 1.05 |

| 0.1 | 250 | 20 | 2.5 |

| 1 | 680 | 55 | 6.8 |

| 10 | 1520 | 110 | 15.2 |

Visualizations

Caption: Mechanism of this compound induced oxidative stress.

References

Application Notes and Protocols for Testing the Efficacy of LS 82-556 on Different Plant Species

Introduction

LS 82-556 is a novel synthetic compound hypothesized to function as a plant growth regulator. Preliminary studies suggest that this compound may act as a cytokinin agonist, promoting cell division and shoot initiation.[1] Cytokinins are a class of plant hormones that play a crucial role in various aspects of plant growth and development, including cell division, shoot formation, and senescence.[1][2] The signaling pathway for cytokinin typically involves perception by histidine kinase receptors, followed by a phosphorelay cascade that ultimately activates transcription factors to regulate gene expression.[3][4][5] These application notes provide a comprehensive set of protocols to systematically evaluate the efficacy and mode of action of this compound across different plant species.

The following protocols are designed for researchers in plant biology, agriculture, and drug development to assess the physiological and molecular effects of this compound. The workflow progresses from initial broad-based screening to detailed dose-response and molecular analyses.

Overall Experimental Workflow

The evaluation of this compound is structured in a four-stage process. This begins with a primary screening on a model organism to assess basic physiological effects. Positive results lead to a dose-response analysis to determine optimal concentrations. The compound is then tested on a broader range of commercially important plant species. Finally, molecular assays are employed to elucidate the underlying mechanism of action.

Protocol 1: Seed Germination and Seedling Vigor Assay

Objective: To assess the effect of this compound on the seed germination and early seedling development of the model plant Arabidopsis thaliana.

Materials:

-

Arabidopsis thaliana (Col-0) seeds

-

This compound stock solution (10 mM in DMSO)

-

Sterile distilled water

-

0.1% Agar solution

-

Petri dishes (90 mm)

-

Sterile filter paper

-

Growth chamber with controlled light and temperature (22°C, 16h light/8h dark)

-

Micropipettes

-

Forceps

Procedure:

-

Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 10 minutes in 1% sodium hypochlorite solution, and then rinse five times with sterile distilled water.

-

Plating: Place two layers of sterile filter paper in each petri dish.[6] Moisten the filter paper with 5 mL of sterile 0.1% agar solution containing the test concentration of this compound or a vehicle control.

-

Test Concentrations: Prepare test solutions by diluting the this compound stock solution. Suggested concentrations are 0 µM (vehicle control - DMSO), 1 µM, 5 µM, and 10 µM. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.

-

Sowing: Arrange 50 sterilized seeds evenly on the filter paper in each dish.[7] Prepare four replicates for each concentration.[7]

-

Stratification: Seal the petri dishes with parafilm and store at 4°C for 48 hours in the dark to synchronize germination.

-

Incubation: Transfer the dishes to a growth chamber set at 22°C with a 16-hour light/8-hour dark cycle.

-

Data Collection:

Data Presentation:

Table 1: Effect of this compound on Arabidopsis thaliana Germination and Seedling Vigor

| Concentration (µM) | Germination Rate (%) (Day 5) | Primary Root Length (mm) (Day 10) | Shoot Height (mm) (Day 10) |

|---|---|---|---|

| 0 (Control) | 95 ± 3 | 35.2 ± 2.1 | 10.5 ± 0.8 |

| 1 | 96 ± 2 | 30.1 ± 1.9 | 12.3 ± 0.9 |

| 5 | 94 ± 4 | 25.8 ± 2.5 | 15.7 ± 1.1 |

| 10 | 95 ± 3 | 21.5 ± 2.0 | 18.2 ± 1.3 |

Data are presented as mean ± standard deviation (n=4).

Protocol 2: Dose-Response Analysis on Arabidopsis thaliana

Objective: To determine the optimal concentration range and calculate the EC50 (half-maximal effective concentration) of this compound on the vegetative growth of Arabidopsis thaliana.

Materials:

-

Arabidopsis thaliana seedlings (10 days old)

-

This compound stock solution (10 mM in DMSO)

-